3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid

Description

Systematic Nomenclature and Molecular Identification

The systematic identification of this compound encompasses various chemical classification systems and structural parameters. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is formally named this compound, which systematically describes its core structure and substituent positioning.

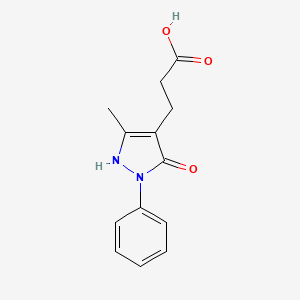

The compound is registered under Chemical Abstracts Service (CAS) number 497161-25-8 for unique identification in chemical databases and literature. Its molecular formula is C₁₃H₁₄N₂O₃, corresponding to a molecular weight of 246.26 grams per mole. The structural composition includes a five-membered pyrazole heterocycle featuring two adjacent nitrogen atoms, with specific substitution patterns that define its chemical identity.

The molecular structure can be represented by the Simplified Molecular-Input Line-Entry System (SMILES) notation: OC(=O)CCc1c(C)nn(c1O)c1ccccc1. This notation encodes the complete structural arrangement, including the propanoic acid chain attached to the pyrazole ring at position 4, the hydroxyl group at position 5, the methyl group at position 3, and the phenyl substituent at nitrogen position 1.

Table 1: Molecular Identification Parameters of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Alternative Name | 3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid |

| CAS Number | 497161-25-8 |

| MDL Number | MFCD03307818 |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| SMILES | OC(=O)CCc1c(C)nn(c1O)c1ccccc1 |

The chemical structure features three key functional groups: a pyrazole core, a propanoic acid chain, and a hydroxyl group. The pyrazole ring contains two nitrogen atoms in the 1,2-position, with a phenyl substituent on N-1, a methyl group at C-3, and a hydroxyl group at C-5. The propanoic acid chain is attached at the C-4 position of the pyrazole ring. This specific arrangement of functional groups contributes to the compound's physical and chemical properties, including its solubility profile, acid-base behavior, and potential for hydrogen bonding.

Historical Development of Pyrazole-Propanoic Acid Hybrid Compounds

The development of pyrazole-propanoic acid hybrid compounds represents an important chapter in heterocyclic chemistry. The pyrazole nucleus itself has a rich history dating back to 1883 when German chemist Ludwig Knorr first synthesized and named this class of compounds. The term "pyrazole" was given to this heterocyclic system, characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

The first significant synthetic approach to pyrazoles was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This pioneering work established foundational methods for pyrazole synthesis that would later be expanded to create more complex derivatives. The discovery of natural pyrazoles came much later, with 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, marking the first naturally occurring pyrazole compound. This discovery sparked increased interest in pyrazole chemistry and its potential applications.

The integration of carboxylic acid functionalities with the pyrazole scaffold emerged as researchers explored ways to modify the biological and physicochemical properties of pyrazole compounds. Early approaches to pyrazole-carboxylic acid hybrids included the synthesis of 1-phenylpyrazole-4-carboxylic acid through chloromethylation of 1-phenylpyrazole followed by oxidation, or through the hydrolysis of 4-cyano derivatives. These methods established important synthetic pathways that would later influence the development of more complex compounds including pyrazole-propanoic acid derivatives.

The specific development of compounds containing both pyrazole and propanoic acid moieties gained momentum in the early 2000s, with researchers recognizing the potential of these hybrid structures in various applications. The compound this compound emerged within this context, representing a specialized derivative with a unique substitution pattern.

Table 2: Timeline of Key Developments in Pyrazole-Propanoic Acid Chemistry

| Year | Development | Significance |

|---|---|---|

| 1883 | Ludwig Knorr synthesizes and names pyrazole compounds | Establishes the foundation of pyrazole chemistry |

| 1898 | Hans von Pechmann develops pyrazole synthesis from acetylene and diazomethane | Provides first major synthetic approach to pyrazoles |

| 1959 | 1-pyrazolyl-alanine isolated from watermelon seeds | First identified natural pyrazole compound |

| 1960s | Development of 1-phenylpyrazole-4-carboxylic acid synthesis | Establishes methods for creating pyrazole-carboxylic acid hybrids |

| 2000s | Emergence of pyrazole-propanoic acid derivatives | Expands the structural diversity of pyrazole compounds |

| 2011 | Studies on pyrazol-3-propanoic acid derivatives as enzyme inhibitors | Demonstrates biological relevance of the compound class |

The historical trajectory of pyrazole-propanoic acid hybrids reflects broader trends in heterocyclic chemistry, where structural modifications are systematically explored to enhance functional properties. The compound this compound represents one outcome of this developmental process, combining several structural elements that have been refined through decades of pyrazole chemistry research.

Position in Contemporary Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research, particularly in the expanding field of functionalized pyrazole derivatives. This compound exemplifies the ongoing interest in pyrazoles as scaffolds with diverse applications in chemical research.

Current synthetic approaches to this compound and related derivatives have evolved considerably from early pyrazole chemistry. Modern methods often employ cyclocondensation reactions of hydrazines with 1,3-difunctional compounds, allowing for controlled regioselectivity and higher yields. The synthesis typically involves the reaction of 1,3-diketones with phenylhydrazine derivatives to form the pyrazole core, followed by introduction of the propanoic acid moiety through various strategies including alkylation or oxidation processes.

Table 3: Contemporary Synthetic Approaches to Functionalized Pyrazoles

| Synthetic Method | Starting Materials | Reaction Conditions | Advantages |

|---|---|---|---|

| Cyclocondensation | Hydrazines and 1,3-diketones | Ethanol, acid catalyst | Simple procedure, good yields |

| One-pot three-component reaction | Simple carbonyl compounds and hydrazine hydrochloride | Mild conditions | Short reaction time, good yields |

| Multicomponent approaches | Terminal alkynes, hydrazines, and carbon monoxide | Metal catalysts | Structural diversity, moderate yields |

| Dipolar cycloaddition | Diazo compounds | Various conditions | Regioselective synthesis |

Within the broader context of pyrazole research, this compound represents a compound of interest due to its structural features that combine the pharmacologically relevant pyrazole core with a carboxylic acid functionality. Contemporary research has positioned this compound and related pyrazole-propanoic acid derivatives as potentially valuable scaffolds for further chemical modifications and applications.

Recent studies have demonstrated that pyrazole-propanoic acid derivatives, including compounds structurally similar to this compound, can function as inhibitors of leukotriene biosynthesis in human neutrophils. This finding places the compound within the context of bioactive heterocycles with potential relevance to inflammatory processes, though this remains an area requiring further investigation.

The current research landscape also reflects growing interest in the synthesis and characterization of pyrazole derivatives with various substitution patterns. Compounds with the pyrazole nucleus have expanded at a rapid pace in recent years, generating increased attention to their structural diversity and potential applications. This compound exemplifies this trend through its specific substitution pattern combining hydroxyl, methyl, phenyl, and propanoic acid functional groups.

The continued interest in pyrazole chemistry has led to the development of numerous synthetic methodologies that may be applied to create analogs of this compound with modified structural features. Recent advancements include the use of metal catalysts, multicomponent reactions, and green chemistry approaches to synthesize similar pyrazole derivatives with improved efficiency and yield.

Properties

IUPAC Name |

3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTHNGDXNWGAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Substitution reactions:

Functional group modifications: The hydroxy and methyl groups can be introduced through selective functionalization reactions.

Introduction of the propanoic acid group: This can be achieved through a carboxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Acid catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenyl derivatives.

Esterification: Formation of ester derivatives.

Scientific Research Applications

Biomedical Applications

The compound has shown promise in several biomedical applications, particularly due to its structural features that allow it to interact with biological systems effectively.

Antioxidant Activity

Research indicates that pyrazole derivatives, including 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. For instance, compounds derived from this structure have been tested against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored in various models. The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. It has been utilized in the synthesis of novel therapeutic agents targeting various pathways involved in disease processes. For example, modifications of this compound have led to derivatives with enhanced potency against specific cancer cell lines .

Multicomponent Reactions

Recent advancements in synthetic methodologies have highlighted the use of multicomponent reactions (MCRs) for creating bioactive pyrazole derivatives efficiently. These methods allow for the rapid assembly of complex molecules with potential therapeutic effects while maintaining high yields and purity .

Pesticidal Activity

Research has indicated that pyrazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. The incorporation of the this compound structure into pesticide formulations has shown promising results in controlling agricultural pests while minimizing environmental impact .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with inhibition zones ranging from 17 mm to 22 mm, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis and Characterization

A recent publication focused on the synthesis of novel pyrazole derivatives through MCRs highlighted the efficiency of using this compound as a starting material. The synthesized compounds exhibited promising biological activities, including anticancer properties against various cell lines .

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid with related pyrazole-propanoic acid derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

Substituent Effects on the Pyrazole Ring

Key Observations :

- Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) enhance acidity and polar interactions but may reduce solubility in nonpolar media .

- Chlorinated derivatives (e.g., compound 1 in ) exhibit selective antimicrobial activity, suggesting that halogenation could be a strategy for optimizing bioactivity in pyrazole analogs .

Modifications to the Propanoic Acid Side Chain

Biological Activity

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, a compound belonging to the pyrazole class, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 245.27 g/mol. The compound features a pyrazole ring that contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Three-component reaction : Involving 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes catalyzed by sodium acetate.

- One-pot reactions : Utilizing various aryl aldehydes and diethyl phosphite under solvent-free conditions.

These methods allow for the generation of derivatives with varying functional groups, enhancing the compound's versatility for further research applications .

Antioxidant Activity

Research indicates that this compound exhibits significant radical scavenging activity . In studies comparing its efficacy to ascorbic acid, it was found that several derivatives demonstrated superior antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases .

Antimicrobial Properties

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives possess substantial antibacterial activity, indicating their potential use in developing new antimicrobial agents .

Anticancer Potential

In vitro cytotoxicity assays against human breast cancer cell lines (MCF-7) revealed that derivatives of this compound can significantly inhibit cell viability. The results suggest a mechanism involving apoptosis induction, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Cellular Pathway Modulation : It has been observed to modulate signaling pathways associated with cell survival and proliferation, particularly in cancer cells.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique position of this compound in terms of biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-3-oxo-2-phenyl-1H-pyrazole | C12H10N2O | Lacks carboxylic acid group; used in similar biological studies. |

| 4-Hydroxyphenylpyrazole | C10H10N2O | Exhibits anti-inflammatory properties; simpler structure. |

| 3-(4-hydroxyphenyl)-1H-pyrazole | C11H10N2O | Related to phenolic compounds; involved in antioxidant activity. |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antioxidant Evaluation : A study synthesized various derivatives and assessed their radical scavenging abilities, finding that many outperformed ascorbic acid .

- Antimicrobial Screening : Research demonstrated significant antibacterial effects against both G+ and G– bacteria, supporting its use as a lead compound for antibiotic development .

- Cytotoxicity Studies : Investigations into MCF-7 cell lines showed promising results regarding cell viability reduction, indicating its potential role in cancer treatment .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Substrate | Reaction Conditions | Yield (%) | Characterization Methods | Reference |

|---|---|---|---|---|

| 3,5-Difluorophenyl | DMSO, RT, 24h | 61 | FTIR, H/C NMR | |

| 4-Nitrophenyl | Ethanol, reflux, 12h | 68 | FTIR, H NMR, ESI-MS |

Advanced Question: Q. How can regioselective synthesis be achieved to avoid byproducts in pyrazole-propanoic acid conjugates? Answer: Regioselectivity is controlled by:

- Steric and electronic directing groups : Electron-withdrawing groups (e.g., –NO) on phenyl rings guide coupling to the pyrazole C4 position .

- Catalytic systems : Use of Lewis acids (e.g., ZnCl) to stabilize transition states during condensation .

- Microwave-assisted synthesis : Reduces reaction time and improves purity by minimizing thermal decomposition .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are essential for characterizing this compound? Answer:

- FTIR : Identifies functional groups (e.g., O–H stretch at 3279–3411 cm, C=O at 1702–1716 cm) .

- NMR : H NMR confirms aromatic protons (δ 7.1–8.3 ppm) and chiral centers (e.g., δ 5.85 ppm for α-H) .

- ESI-MS : Validates molecular weight (e.g., m/z 470.2 [M–H] for fluorinated derivatives) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in molecular geometry? Answer:

Q. Table 2: Key Crystallographic Parameters (Example)

| Parameter | Value | Source Compound | Reference |

|---|---|---|---|

| Space group | P2/c | Pyrazole-enone derivative | |

| R-factor | 0.042 | Fluorophenyl analog | |

| H-bond length (Å) | 2.89 (O–H···N) | Hydroxyphenyl derivative |

Data Contradiction and Reproducibility

Basic Question: Q. How should researchers address conflicting NMR data for derivatives of this compound? Answer:

- Solvent effects : DMSO-d vs. CDCl can shift proton signals (e.g., aromatic H by ±0.2 ppm) .

- Dynamic effects : Rotamers in propanoic acid chains may cause splitting; use variable-temperature NMR to confirm .

Advanced Question: Q. What strategies mitigate discrepancies in crystallographic refinement (e.g., SHELXL vs. other software)? Answer:

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-symmetry space groups .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced Applications

Basic Question: Q. What biological or material science applications are explored for this compound? Answer:

- Antimicrobial agents : Thiazolidinone derivatives show activity against Gram-positive bacteria .

- Enzyme inhibitors : Pyrazole-propanoic acid motifs target COX-2 and tyrosine kinases .

Advanced Question: Q. How can computational modeling optimize this compound’s pharmacokinetic properties? Answer:

- DFT calculations : Predict logP (e.g., 2.1 for 3,5-difluoro derivatives) to guide solubility improvements .

- Molecular docking : Simulate binding to COX-2 (PDB: 1PXX) to refine substituent positioning .

Safety and Handling

Basic Question: Q. What safety protocols are recommended for handling this compound? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.